6-Methoxyquinoxaline-5-carboxylic acid
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Overview
Description
6-Methoxyquinoxaline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of quinoxaline, which is known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 5th position makes this compound unique and valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoxaline-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the reaction of o-phenylenediamine with dimethoxymethane in the presence of an acid catalyst to form the quinoxaline core. Subsequent oxidation and carboxylation steps introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-5-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
- Oxidation products include quinoxaline-5-carboxylic acid derivatives.
- Reduction products include dihydroquinoxaline derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
6-Methoxyquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, thereby modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
- 6-Methoxyquinoline-3-carboxylic acid
- 6-Methoxyquinoline-5-carboxylic acid
- Quinoxaline-5-carboxylic acid
Comparison: 6-Methoxyquinoxaline-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in drug design and material science.
Properties
CAS No. |
1499155-64-4 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-methoxyquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-7-3-2-6-9(8(7)10(13)14)12-5-4-11-6/h2-5H,1H3,(H,13,14) |
InChI Key |
ZXOYHGIOJVKOCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C=C1)C(=O)O |
Origin of Product |
United States |
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